Benzoylformic acid
Overview
Description
Scientific Research Applications
Benzoylformic acid has a wide range of applications in scientific research:
Safety and Hazards
Benzoylformic acid may cause skin irritation and serious eye irritation. It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray of this compound . In case of skin contact, it is advised to wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes .
Future Directions
There are ongoing researches on the use of Benzoylformic acid in various chemical reactions. For instance, it is being used in a palladium-catalyzed oxime ether-directed ortho-selective benzoylation . It is also being studied for its role in the synthesis of α-ketoamides . These studies indicate the potential of this compound in future chemical and pharmaceutical applications.
Mechanism of Action
Target of Action
Benzoylformic acid, also known as phenylglyoxylic acid , primarily targets the enzyme Hydroxyacid oxidase 1 in humans . This enzyme plays a crucial role in the metabolism of various hydroxyacids in the body.
Biochemical Pathways
This compound is involved in the mandelic acid degradation pathway, a representative pathway of aromatic compounds degradation . The pathway includes enzymes like mandelate racemase, S-mandelate dehydrogenase, benzoylformate decarboxylase, and benzaldehyde dehydrogenase . It is also involved in the biosynthesis of L-phenylglycine from this compound .
Result of Action
As it interacts with Hydroxyacid oxidase 1, it may influence the metabolism of hydroxyacids in the body . .
Biochemical Analysis
Biochemical Properties
Benzoylformic acid is involved in various biochemical reactions. It is known to be a substrate for the enzyme this compound decarboxylase . This enzyme catalyzes the decarboxylation of this compound to produce benzaldehyde . The enzyme BzfC from Brevibacterium sp. CCZU12-1 can transform this compound into various nitriles, exhibiting high activity against benzoyl cyanide, 3-cyanopyridine, and α-cyclohexyl-mandelonitrile .
Cellular Effects
It is known that the enzymes that interact with this compound, such as this compound decarboxylase, play crucial roles in cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound primarily involves its interaction with enzymes. For instance, in the presence of this compound decarboxylase, this compound undergoes decarboxylation to form benzaldehyde . This reaction is a key step in certain metabolic pathways.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are not well-documented. It is known that this compound can be effectively synthesized from benzoyl cyanide by Brevibacterium sp. CCZU12-1 with high nitrilase activity .
Metabolic Pathways
This compound is involved in the mandelic acid degradation pathway in bacteria like Pseudomonas putida . In this pathway, this compound is a key intermediate, which is further metabolized to benzaldehyde by the enzyme this compound decarboxylase .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzoylformic acid can be synthesized through several methods. One common method involves the oxidation of mandelic acid using sodium dichromate and sulfuric acid as oxidants . Another method involves the oxidation of styrene using a HBr/H2O2 system, which is considered an eco-friendly and efficient process .
Industrial Production Methods: In industrial settings, this compound is often produced by the hydrolysis of benzoyl cyanide . This method is favored due to its efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: Benzoylformic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized to benzoic acid using oxidizing agents such as potassium permanganate.
Reduction: It can be reduced to mandelic acid using reducing agents like sodium borohydride.
Substitution: this compound can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives.
Major Products Formed:
Oxidation: Benzoic acid
Reduction: Mandelic acid
Substitution: Various this compound derivatives
Comparison with Similar Compounds
Mandelic Acid: Similar to benzoylformic acid, mandelic acid is an aromatic alpha-hydroxy acid used in the synthesis of pharmaceuticals.
Benzaldehyde: Benzaldehyde is an aromatic aldehyde that can be derived from this compound through decarboxylation.
Benzoic Acid: Benzoic acid is an aromatic carboxylic acid that can be formed by the oxidation of this compound.
Uniqueness: this compound is unique due to its versatility as an intermediate in the synthesis of various complex molecules. Its ability to undergo multiple types of chemical reactions makes it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
2-oxo-2-phenylacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O3/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAQJJMHZNSSFSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
43165-51-1 (sodium), 52009-50-4 (calcium), 63468-90-6 (potassium) | |
Record name | Phenylglyoxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000611734 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID80209993 | |
Record name | Phenylglyoxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80209993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Light yellow crystalline solid; [Sigma-Aldrich MSDS], Solid | |
Record name | Phenylglyoxylic acid | |
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Record name | Phenylglyoxylic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001587 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
920.0 mg/mL at 0 °C | |
Record name | Benzoylformic Acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02279 | |
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Record name | Phenylglyoxylic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001587 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
611-73-4 | |
Record name | Phenylglyoxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=611-73-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Phenylglyoxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000611734 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoylformic Acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02279 | |
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Record name | Phenylglyoxylic acid | |
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Record name | Phenylglyoxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80209993 | |
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Record name | Benzoylformic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.345 | |
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Record name | PHENYLGLYOXYLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2PZL5A0W0M | |
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Record name | Phenylglyoxylic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001587 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
66 °C | |
Record name | Benzoylformic Acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02279 | |
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Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Phenylglyoxylic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001587 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: While benzoylformic acid itself is not a typical drug target, it serves as a substrate for various enzymes, including benzaldehyde lyase (BAL) [, ]. BAL catalyzes the reversible cleavage of this compound to benzaldehyde and carbon dioxide [, ]. This enzymatic reaction plays a role in the chemoenzymatic synthesis of various compounds [, ].
A: In Pseudomonas sp. strain LLC-1, this compound acts as a catabolic intermediate in the breakdown of lignin-derived low-molecular-weight compounds like vanillin []. This suggests a role for this compound in the microbial degradation of plant biomass []. In other organisms, it can be further metabolized to compounds like mandelic acid [].
ANone: The molecular formula of this compound is C8H6O3, and its molecular weight is 150.13 g/mol.
A: this compound and its esters display characteristic 13C NMR spectral features. The chemical shifts of the carbon atoms in the benzoyl fragment are influenced primarily by the carbonyl group rather than the carbalkoxyl group [].
ANone: This aspect is not extensively covered in the provided research papers.
A: BAL, a thiamin diphosphate (ThDP)-dependent enzyme, catalyzes the decarboxylation of this compound through a least motion mechanism []. The reaction proceeds through a short-lived predecarboxylation intermediate, 2-mandelyl-ThDP []. This intermediate is characterized by a strained C2-C2α bond [].
A: BAL displays a high selectivity for this compound decarboxylation, with the decarboxylation step being extremely rapid (k′ ≈ 16,000 s-1 at 30 °C) [].
ANone: This area is not extensively covered in the provided research papers.
A: Substitutions on the benzoyl ring of this compound influence its interaction with enzymes like benzaldehyde lyase (BAL). For example, the introduction of a methyl group at the para position of the benzoyl ring significantly slows down the carbonyl addition step to ThDP compared to this compound [].
A: Para-alkylation of mandelic acid influences its distribution in the body [, ]. Increased alkyl chain length generally leads to a decrease in the apparent volume of distribution, particularly in the peripheral compartment [, ]. This suggests that hydrophobic interactions between the alkyl groups and membrane components play a role in the distribution of these compounds [, ].
A: While the research papers don't delve into specific formulation strategies for this compound, they highlight its use in various solvent systems for synthetic and biocatalytic applications [, , , , , ].
ANone: Information regarding specific SHE regulations pertaining to this compound is not covered in the research articles.
A: Co-administration of DL-tropic acid, a competitive inhibitor of renal tubular secretion, alters the pharmacokinetic parameters of this compound and its derivatives []. The presence of DL-tropic acid leads to changes in apparent volumes of distribution and rate constants of transfer between compartments, suggesting an influence on the transmembrane transport of these compounds [].
A: Studies on this compound and related compounds in rats indicate that biological half-lives calculated from urinary excretion data tend to be longer than those derived from blood level data []. This difference is attributed to the retention or detention of these compounds within renal tubular membranes during active tubular secretion [].
A: Phenobarbital administration alters the pharmacokinetic profiles of this compound and its derivatives in rats []. Notably, it reduces the apparent volumes of distribution for these compounds, suggesting that phenobarbital may influence the protein and phospholipid composition of cell membranes, thereby affecting drug distribution [].
ANone: This aspect is not directly addressed in the provided research.
ANone: Information on the toxicology and safety profile of this compound is not covered in the provided research.
ANone: This area is not extensively discussed in the research provided.
ANone: The provided research does not delve into the use of biomarkers or diagnostics related to this compound.
ANone: Various analytical methods have been employed to characterize and quantify this compound. These include:
- Colorimetry: this compound forms a colored complex with 2,4-dinitrophenylhydrazine in an alkaline solution, allowing for its quantification using colorimetric methods [].
- NMR Spectroscopy: 13C NMR spectroscopy is valuable for analyzing the structural features of this compound and its derivatives, particularly the influence of substituents on chemical shifts [].
- Chromatographic Techniques: Liquid chromatography, often coupled with mass spectrometry (LC-MS), aids in identifying and quantifying this compound and its metabolites in complex mixtures [].
A: While not a primary focus, the research on Pseudomonas sp. strain LLC-1 suggests that certain microorganisms can degrade this compound, highlighting its potential for biodegradation in the environment [].
ANone: The research papers don't provide detailed information on the dissolution and solubility properties of this compound.
ANone: Specific details regarding the validation of analytical methods for this compound are not outlined in the provided research.
ANone: Information on quality control and assurance measures for this compound is not included in the research papers.
ANone: This aspect is not addressed in the provided research.
ANone: Specific information about drug-transporter interactions of this compound is not provided in the research articles.
ANone: The research papers don't discuss the potential of this compound to induce or inhibit drug-metabolizing enzymes.
ANone: The research focuses on this compound and its derivatives without extensively exploring alternatives or substitutes.
ANone: Information regarding the recycling and waste management of this compound is not covered in the research papers.
ANone: This aspect is not the focus of the provided research.
A: Early research on this compound dates back to studies on its metabolism in animals, with findings indicating its near-quantitative recovery in urine []. Additional milestones include:- Investigation of its role in the metabolism of phenylaminoacetic acid: This research explored the stereochemical aspects of its formation and its potential role as an intermediate in the metabolic pathway [].- Discovery of its antifungal properties: this compound, isolated from the fungus Pisolithus arhizus, exhibits antifungal activity against various plant pathogens [].- Development of biocatalytic methods for its production: Several studies focused on producing this compound through microbial biotransformation of precursors like phenylglycine [, ]. These biocatalytic approaches offer environmentally friendly alternatives to traditional chemical synthesis methods.
ANone: Research on this compound spans multiple disciplines, including:
- Biochemistry: Understanding the enzymatic mechanisms involved in its formation and degradation, particularly by enzymes like benzaldehyde lyase, offers insights into thiamin-dependent enzymatic reactions [, , ].
- Organic Chemistry: Investigating the synthesis and reactivity of this compound and its derivatives contributes to developing novel synthetic methodologies and understanding reaction mechanisms [, , ].
- Biotechnology: Exploring the use of microorganisms for the biocatalytic production of this compound from renewable resources, like phenylglycine, has implications for sustainable chemical production [, ].
- Medicinal Chemistry: While not directly addressed in the provided research, this compound derivatives, particularly its esters, have been explored as potential therapeutic agents [].
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